N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 2034463-16-4
VCID: VC5191380
InChI: InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23)
SMILES: CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

CAS No.: 2034463-16-4

Cat. No.: VC5191380

Molecular Formula: C17H19N5O3

Molecular Weight: 341.371

* For research use only. Not for human or veterinary use.

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide - 2034463-16-4

Specification

CAS No. 2034463-16-4
Molecular Formula C17H19N5O3
Molecular Weight 341.371
IUPAC Name N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23)
Standard InChI Key SQWHEJMXJXCHRN-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C

Introduction

Chemical Structure and Nomenclature

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group and at position 5 with a methylene-linked 2-(o-tolyloxy)acetamide moiety. The o-tolyloxy group denotes a methyl-substituted phenyl ring at the ortho position, contributing to the compound’s steric and electronic profile. The molecular formula is deduced as C₁₆H₂₀N₅O₃, with a molecular weight of 330.37 g/mol based on structural analysis .

Synthesis and Optimization

Conventional Synthesis

The conventional synthesis involves multi-step condensation and cyclization reactions. Analogous protocols for oxadiazole derivatives suggest the following pathway :

  • Formation of Hydrazide Intermediate: Reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane under reflux yields the hydrazide intermediate.

  • Cyclization to Oxadiazole: Treating the hydrazide with acetic anhydride facilitates cyclization to form the 1,2,4-oxadiazole ring.

  • Acetamide Conjugation: The oxadiazole’s methyl group is functionalized with 2-(o-tolyloxy)acetamide via nucleophilic acyl substitution.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)
11,4-dioxane, reflux, 4 h63
2Acetic anhydride, 140°C, 5 h73
3Ethanol, ZnCl₂, 80°C, 7–9 h68–75

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization steps completed in 5–10 minutes under 250–300 W irradiation achieve yields exceeding 85%, reducing side-product formation .

Table 2: Microwave-Assisted Synthesis Parameters

StepIrradiation ConditionsYield (%)
130 s pulses, 250 W82
25 min, 300 W88
38–10 min, 300 W80–87

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • N–H Stretch (Secondary Amide): 3365 cm⁻¹ .

  • C=O Stretch (Acetamide): 1691 cm⁻¹ .

  • C–O–C Stretch (Oxadiazole): 1232 cm⁻¹ .

  • Aromatic C–H Stretches: 3066–3024 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.16 (s, 3H): Ethyl group’s methyl protons.

  • δ 5.65 (s, 1H): Oxadiazole C₂–H proton .

  • δ 6.88–8.04 (m, 19H): Aromatic protons from pyrazole and o-tolyloxy groups.

  • δ 12.36 (s, 1H): Amide N–H proton .

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.8: Acetamide carbonyl carbon.

  • δ 157.6: Oxadiazole C₅ carbon.

  • δ 12.5–149.2: Aromatic and heterocyclic carbons .

Mass Spectrometry

LCMS analysis reveals a molecular ion peak at m/z 330.2 (M⁺), consistent with the molecular formula C₁₆H₂₀N₅O₃ .

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValue
Melting Point180–182°C (predicted)
SolubilityDMSO > methanol > H₂O
LogP (Partition Coeff.)2.8 (estimated)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator